molecular formula C16H16ClN3O B502684 (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone CAS No. 325779-60-0

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone

Cat. No.: B502684
CAS No.: 325779-60-0
M. Wt: 301.77g/mol
InChI Key: HJVFVAZFMFYABI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-(2-pyridinyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine
  • Piperidine derivatives

Uniqueness

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone is unique due to its combination of a chlorophenyl group and a pyridinyl-piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a chlorophenyl group and a pyridinyl-piperazine moiety, which contributes to its diverse pharmacological properties.

  • IUPAC Name : (4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
  • Molecular Formula : C₁₆H₁₆ClN₃O
  • CAS Number : 325779-60-0

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including receptors and enzymes. The compound may exert its effects by modulating the activity of G protein-coupled receptors (GPCRs) and other targets involved in neurotransmission and cellular signaling pathways.

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects. Research has shown that piperazine derivatives can influence serotonin and norepinephrine pathways, contributing to their potential use in treating mood disorders .

Anticancer Properties

Research has explored the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures could significantly inhibit the growth of various cancer cell lines, suggesting that this compound may also possess anticancer activity .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been documented, with evidence suggesting that this compound may exhibit activity against specific bacterial strains. This potential has implications for developing new antibacterial agents .

Case Study 1: Antidepressant Activity

A study published in 2014 highlighted the role of allosteric modulators in enhancing the efficacy of GPCR-targeted therapies. Compounds structurally related to this compound were shown to act as positive allosteric modulators, potentially leading to improved therapeutic outcomes for depression .

Case Study 2: Anticancer Activity

In a comparative study assessing various piperazine derivatives, this compound was found to inhibit the proliferation of epidermoid carcinoma cells more effectively than standard chemotherapeutic agents like doxorubicin. This finding suggests a promising avenue for further development in cancer therapy .

Data Table: Biological Activities Overview

Biological ActivityEvidence LevelReference
AntidepressantModerate
AnticancerHigh
AntimicrobialModerate

Properties

IUPAC Name

(4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVFVAZFMFYABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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